molecular formula C11H18OSe B14218212 Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]- CAS No. 820963-10-8

Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]-

Katalognummer: B14218212
CAS-Nummer: 820963-10-8
Molekulargewicht: 245.23 g/mol
InChI-Schlüssel: MTQHQMNPVROVBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]- is a chemical compound known for its unique structure and properties. This compound features a cyclobutene ring substituted with a butyl group and a methylseleno group, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the cyclobutene ring. Detailed synthetic routes and reaction conditions are documented in chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to a cascade of biochemical reactions. Detailed studies on its mechanism of action are available in scientific literature .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-
  • Ethanone, 1-[2-(methylseleno)phenyl]-

Uniqueness

Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]- is unique due to its specific substitution pattern on the cyclobutene ring, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

820963-10-8

Molekularformel

C11H18OSe

Molekulargewicht

245.23 g/mol

IUPAC-Name

1-(3-butyl-2-methylselanylcyclobut-2-en-1-yl)ethanone

InChI

InChI=1S/C11H18OSe/c1-4-5-6-9-7-10(8(2)12)11(9)13-3/h10H,4-7H2,1-3H3

InChI-Schlüssel

MTQHQMNPVROVBO-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(C(C1)C(=O)C)[Se]C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.